Subnanomolar 5-HT2A Receptor Binding Affinity: 25B-NBOMe Exhibits Higher Affinity than 25I-NBOMe and its Parent Compound 2C-B
In direct radioligand binding assays using [³H]ketanserin displacement, 25B-NBOMe demonstrates subnanomolar affinity for the human 5-HT2A receptor, with a reported Ki value of 0.5 nM [1]. This affinity is approximately 2-fold higher than that of the structurally similar 25I-NBOMe (Ki = 1.2 nM) and represents a dramatic 90-fold increase compared to its parent compound 2C-B (Ki = 45 nM) [2]. Another study reported an even lower Ki of 0.05 nM for 25B-NBOMe, emphasizing its exceptionally high affinity . This binding enhancement is attributed to the N-2-methoxybenzyl moiety, which establishes an additional salt bridge and extensive hydrophobic contacts within the orthosteric binding pocket of the 5-HT2A receptor [3].
| Evidence Dimension | 5-HT2A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.5 nM [1]; Ki = 0.05 nM |
| Comparator Or Baseline | 25I-NBOMe: Ki = 1.2 nM; 2C-B: Ki = 45 nM [2] |
| Quantified Difference | 2.4-fold higher affinity vs. 25I-NBOMe (0.5 nM vs. 1.2 nM); 90-fold higher vs. 2C-B (0.5 nM vs. 45 nM) [1] [2] |
| Conditions | In vitro radioligand binding assay using [³H]ketanserin at human 5-HT2A receptors expressed in HEK293 cells [1] [2] |
Why This Matters
Researchers requiring maximal receptor occupancy for PET tracer development or functional studies should select 25B-NBOMe over 25I-NBOMe for its superior binding affinity, which enables lower dosing and improved signal-to-noise ratios.
- [1] Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. View Source
- [2] Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. (Data for 25I-NBOMe and 2C-B are from the same study) View Source
- [3] Hansen, M., Phonekeo, K., Paine, J. S., Leth-Petersen, S., Begtrup, M., Bräuner-Osborne, H., & Kristensen, J. L. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience, 5(3), 243-249. View Source
